L-Leucine is naturally found in high-protein foods such as meat, dairy products, and legumes. The labeled variant, L-Leucine (D10; 15N), is synthesized in laboratories and is used primarily for research purposes, including proteomics and metabolic studies. It is commercially available from various suppliers, including Cambridge Isotope Laboratories and BOC Sciences .
L-Leucine belongs to the category of branched-chain amino acids, which also includes isoleucine and valine. It is classified as a non-glucogenic amino acid, meaning it does not contribute to glucose production. The compound has a molecular formula of C6H3D10N^15O2 and a molecular weight of 142.23 g/mol .
The synthesis of L-Leucine (D10; 15N) typically involves the incorporation of stable isotopes into the L-leucine molecule. The most common method includes chemical reactions that introduce deuterium (D) and nitrogen-15 (15N) into the amino acid structure.
These modifications allow for precise tracking of metabolic processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The synthesis generally requires specialized equipment and conditions to ensure purity and isotopic integrity. The labeling process must be carefully controlled to achieve the desired isotopic ratios, typically around 98% for deuterium and 97% for nitrogen-15 .
L-Leucine has a branched structure characterized by its aliphatic side chain. The labeled version retains this structure but incorporates deuterium and nitrogen-15 into its composition:
The molecular weight of L-Leucine (D10; 15N) is approximately 142.23 g/mol, which is slightly higher than that of natural L-leucine due to the presence of heavier isotopes .
L-Leucine (D10; 15N) participates in various biochemical reactions typical for amino acids, including:
The stability of the labeled compound allows it to be used in reaction kinetics studies without significant degradation or loss of isotopic integrity, making it ideal for tracking metabolic pathways .
L-Leucine plays a critical role in protein synthesis by activating the mammalian target of rapamycin pathway, which promotes muscle protein synthesis. When ingested, L-leucine stimulates insulin release and enhances the uptake of glucose into cells.
Studies have shown that the incorporation of labeled L-leucine into proteins can be quantitatively measured using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into protein dynamics under various physiological conditions .
Relevant analyses indicate that L-Leucine (D10; 15N) maintains its structural integrity under standard laboratory conditions, making it suitable for various applications in research .
L-Leucine (D10; 15N) has several scientific uses:
Chemical synthesis remains indispensable for producing high-purity L-Leucine (D10; 15N), particularly for research requiring defined positional labeling. Two primary strategies dominate: hydrogen/deuterium exchange and de novo synthesis using isotope-enriched building blocks. Hydrogen exchange leverages acid/base/metal catalysis to replace protons with deuterium at carbon-deuterium (C-D) bond sites. However, this method faces challenges with back-exchange (reversion to C-H bonds) when deuterium is positioned at metabolically labile sites (e.g., alpha to carbonyl groups). Consequently, deuterium stability requires strategic placement at non-exchangeable alkyl positions within leucine’s isobutyl side chain [2].
For comprehensive labeling, multi-step organic synthesis with deuterated reagents (e.g., D2O, CD3I) or 15N-precursors (e.g., 15NH4Cl) proves more reliable. The Zincke imine method—originally developed for 15N-pyridines—demonstrates adaptability for 15N-leucine production. This ring-opening/ring-closing approach achieves >95% 15N-incorporation when reacting halogenated intermediates with 15NH4Cl under optimized conditions (NaOAc catalyst, 60°C). This technique’s versatility enables concurrent deuteration at leucine’s C3/C5 analogs during imine formation [9].
Isotopic purity is rigorously monitored via isotope ratio mass spectrometry (IRMS). Studies of δ15N values reveal distinct isotopic fingerprints: L-leucine derived from botanical sources exhibits δ15N values of 0.82–2.23‰, while human hair-derived leucine shows enriched values of 8.24–8.46‰. Such divergence enables origin verification and detects adulteration in commercial samples [6].
Table 1: Comparative Analysis of Chemical Labeling Methods
Method | Isotope Incorporation | Yield | Key Limitations |
---|---|---|---|
Acid-Catalyzed H/D Exchange | ~65% (D10) | Moderate | Back-exchange at α-carbon positions |
Zincke Ring-Closure | >95% (15N) | 70-85% | Requires halogenated intermediates |
Grignard Synthesis | >99% (D10/15N) | Low | Multi-step complexity; cost-prohibitive |
Microbial systems offer sustainable platforms for synthesizing isotopically labeled amino acids. Escherichia coli and Saccharomyces cerevisiae are engineered to incorporate deuterium and 15N via precursor-directed biosynthesis. When cultivated in minimal media containing [D7]glucose and 15NH4Cl as exclusive carbon/nitrogen sources, these strains produce L-leucine with site-specific deuteration and >85% 15N-enrichment. However, isotopic dilution occurs due to endogenous metabolite pools, necessitating metabolic quenching strategies to maximize label retention [7].
Critical advances involve enzyme engineering to overcome biochemical bottlenecks. Leucine dehydrogenase (LeuDH) variants—created via directed evolution—exhibit enhanced affinity for deuterated α-ketoisocaproate (dKIC), increasing leucine-D10 yield by 2.3-fold. Similarly, feedback-resistant acetohydroxyacid synthase (AHAS) mutants prevent pathway inhibition, enabling extracellular leucine-D10 titers of ~1.2 g/L in high-cell-density fermentations [3] [7].
Table 2: Microbial Platforms for L-Leucine (D10; 15N) Production
Host Strain | Genetic Modifications | Isotope Source | Leucine Yield |
---|---|---|---|
E. coli BW25113 | ∆lvdR; Ptac-leuABCD | [D7]Glucose + 15NH4Cl | 0.8 g/L |
Bacillus subtilis 168 | ilvNF; leuCS | D2O + 15NH4Cl | 0.5 g/L |
Corynebacterium glutamicum ATCC 13032 | Ptuf-leuB; ∆ldh | [D7]Glucose + K15NO3 | 1.2 g/L |
Eukaryotic platforms (e.g., HEK293, CHO, Pichia pastoris) enable complex post-translational modifications but face challenges in isotopic label retention. The Tet-v3.0 system revolutionizes site-specific labeling by incorporating meta-substituted tetrazine-phenylalanine (Tet-v3.0Bu) via engineered pyrrolysyl-tRNA synthetase (PylRS). When coupled with sTCO reagents, this system achieves rapid bioorthogonal ligation (k = 80,000 M⁻¹s⁻¹) with minimal label concentrations (<100 nM). Nuclear export signal (NES)-tagged PylRS variants further enhance efficiency by preventing nuclear mislocalization, boosting labeled protein yields by 40% [4].
For genomic tagging, the CRISPR-Tag system integrates ~250 bp synthetic sequences into intronic regions of target genes (e.g., HIST2H2BE, LMNA). Co-expression of dCas9-GFP14x and validated sgRNAs visualizes gene loci without disrupting protein function. This approach achieves >85% labeling efficiency in clonal cell lines, enabling real-time tracking of gene dynamics. Signal amplification via split GFP fragments is critical for detecting low-copy loci under wide-field microscopy [10].
Key optimization parameters include:
Table 3: Optimization Strategies for Eukaryotic Labeling Systems
Challenge | Solution | Efficiency Gain |
---|---|---|
Nuclear sequestration of PylRS | NES-tagged synthetases | 40% increase |
Low signal-to-noise ratio | dCas9-GFP14x + split GFP system | SNR increase 3-fold |
Transcriptional silencing | Intronic CRISPR-Tag insertion | Gene expression maintained |
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